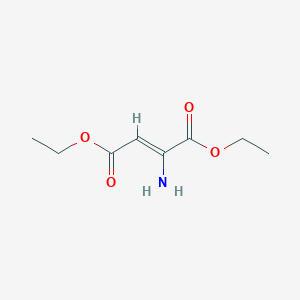
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is an organic compound with the molecular formula C11H13N3S. It is a derivative of thiourea and naphthalene, characterized by the presence of a naphthylideneamino group attached to the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The naphthylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dihydro-2H-naphthalen-1-one thiosemicarbazone
- N-(3,4-dihydro-2H-naphthalen-1-ylideneamino)-2,4-dimethylbenzamide
- 2-(3,4-dihydro-2H-naphthalen-1-ylideneamino)oxyacetic acid
Uniqueness
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthylideneamino group provides a versatile site for chemical modifications, making it a valuable compound for developing new derivatives with tailored properties .
Eigenschaften
CAS-Nummer |
3689-17-6 |
|---|---|
Molekularformel |
C11H13N3S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
(3,4-dihydro-2H-naphthalen-1-ylideneamino)thiourea |
InChI |
InChI=1S/C11H13N3S/c12-11(15)14-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2,(H3,12,14,15) |
InChI-Schlüssel |
PRNSUJCXOCSNAQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=NNC(=S)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)








